molecular formula C22H18N2O5S B2533872 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide CAS No. 853890-10-5

1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide

Cat. No.: B2533872
CAS No.: 853890-10-5
M. Wt: 422.46
InChI Key: SDJHXQXNHOXKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide is a synthetic chemical reagent designed for research applications. Its structure incorporates a 1-oxo-3-phenyl-isochroman scaffold linked to a 4-sulfamoylphenyl group via a carboxamide bridge. This molecular architecture suggests potential as a building block in medicinal chemistry and pharmacological research, particularly given the known activities of its key components. The 1-oxo-3-phenyl-isochroman carboxylic acid core is a scaffold of interest in the investigation of novel agents for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . Furthermore, the 4-sulfamoylphenyl (sulfonamide) moiety is a privileged structure in drug discovery, extensively documented for its role in inhibiting carbonic anhydrase (CA) enzymes . Sulfonamide-based inhibitors are a major area of research for targeting hypoxic tumors and other conditions . This moiety is also found in compounds evaluated as potent steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent cancers like breast cancer . Additionally, phenyl sulfonamide derivatives have demonstrated significant anti-inflammatory profiles by modulating the production of crucial cytokines like TNF-α, indicating relevance for research into inflammatory and autoimmune diseases . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

1-oxo-3-phenyl-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c23-30(27,28)18-9-7-17(8-10-18)24-21(25)15-6-11-19-16(12-15)13-20(29-22(19)26)14-4-2-1-3-5-14/h1-12,20H,13H2,(H,24,25)(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJHXQXNHOXKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenyl-substituted precursor.

    Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via a sulfonation reaction, where a phenyl group is treated with a sulfonating agent such as chlorosulfonic acid.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The isochroman core may confer enhanced metabolic stability compared to coumarin or dihydropyridine analogs due to its fused bicyclic structure .
  • The 4-sulfamoylphenyl group is a common pharmacophore in anticonvulsant and anticancer agents, acting as a hydrogen-bond donor/acceptor for target engagement (e.g., carbonic anhydrase isoforms or FGFR kinases) .

Pharmacological Activity Comparison

Anticonvulsant Activity

  • Compound 18b (2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide): ED50 = 16.36 mg/kg (MES test), PI = 24.8 .
  • Compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): ED50 = 22.50 mg/kg (scPTZ test), PI = 20.4 .

Inference : The absence of α-branched alkyl groups (e.g., dipropyl or dimethylcyclopropane) in this compound may reduce its anticonvulsant potency compared to compounds.

Anticancer Activity

  • N-Carbamoyl dihydropyridines (A1-A6) : Demonstrated low binding energy (indicative of strong target affinity) against FGF1, a key driver of tumor proliferation .

Inference : The isochroman-carboxamide scaffold could be repurposed for kinase inhibition studies, leveraging the 4-sulfamoylphenyl group for ATP-binding pocket interactions.

Biological Activity

1-Oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₅N₃O₄S
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 37617-98-4

Antioxidant Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. Studies have shown that analogues of isochromen derivatives can scavenge free radicals effectively. For instance, 3-phenyl-1H-isochromen-1-one analogues demonstrated antioxidant activities that were 7 to 16 times more potent than ascorbic acid in DPPH assays .

CompoundDPPH IC50 (µM)Relative Activity vs Ascorbic Acid
This compoundTBDTBD
3-Phenyl-1H-isochromen-1-one5.07x

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to assess the activity of the compound against various biological targets. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative stress.
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the sulfonamide group enhance the biological activity of isochromen derivatives. Compounds with electron-withdrawing groups at specific positions tend to exhibit higher potency against oxidative stress and inflammation .
  • Molecular Docking Studies : Computational studies have explored the binding affinity of this compound to various protein targets involved in inflammatory pathways. These studies suggest that the compound may effectively bind to COX enzymes, thereby inhibiting their activity and reducing inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide?

  • Methodology : The synthesis typically involves multi-step processes, including condensation of the isochroman core with sulfamoylphenyl and phenyl groups. Key steps include:

  • Use of Lewis acid catalysts (e.g., AlCl₃) to facilitate cyclization and carboxamide bond formation .
  • Optimization of solvent systems (e.g., DMF or THF) and temperature control (80–120°C) to enhance yield and reduce side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the sulfamoylphenyl group appear as doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 435.12) .
  • Chromatography : HPLC with UV detection ensures purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts in enzyme inhibition assays .
  • Dose-Response Repetition : Conduct triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to validate potency .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., COX-2 or PARP). Focus on hydrogen bonding with the sulfamoyl group and π-π stacking of the phenyl ring .
  • QSAR Analysis : Derive predictive models using descriptors like logP and polar surface area to optimize bioavailability .
  • ADMET Prediction : Apply SwissADME to assess toxicity risks, prioritizing derivatives with lower hepatotoxicity scores .

Q. What experimental considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Formulation : Use PEGylated liposomes to enhance solubility and prolong half-life in rodent models .
  • Dosing Regimens : Conduct staggered oral/intravenous administration (e.g., 10–50 mg/kg) to calculate AUC and Cₘₐₓ .
  • Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites, particularly sulfation or glucuronidation at the isochroman core .

Research Design & Data Analysis

Q. How should researchers design SAR studies to evaluate the pharmacophore of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with variations in the isochroman oxygen (e.g., replacing O with S) and assess changes in enzyme inhibition .
  • Substituent Screening : Test halogenated (F, Cl) or methoxy groups on the phenyl ring to correlate electronic effects with activity .
  • Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonate or carboxylate moieties to probe binding pocket compatibility .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients, reporting 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in high-throughput screening .
  • Meta-Analysis : Compare results across published studies using standardized effect sizes (e.g., Hedge’s g) to identify systemic biases .

Future Directions

Q. What unexplored biological targets are hypothesized for this compound based on structural analogs?

  • Hypotheses :

  • Epigenetic Modulation : Similar carboxamide derivatives inhibit HDACs; evaluate demethylase activity via western blot for H3K27me3 .
  • Antibiotic Potential : Test against multidrug-resistant S. aureus (MRSA) given the sulfamoyl group’s resemblance to sulfonamide antibiotics .

Q. How can hybrid compound strategies enhance dual-target efficacy (e.g., kinase inhibition + anti-inflammatory effects)?

  • Approach :

  • Conjugate Synthesis : Link the isochroman core to known kinase inhibitors (e.g., imatinib-like motifs) via biodegradable ester bonds .
  • In Vitro Screening : Prioritize hybrids showing <10% loss of potency in both target assays (e.g., JAK2 and COX-2 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.